Indole, 5-amino-3-((4-benzylpiperazinyl)methyl)-
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Overview
Description
Indole, 5-amino-3-((4-benzylpiperazinyl)methyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole, 5-amino-3-((4-benzylpiperazinyl)methyl)-, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives typically employs large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Indole, 5-amino-3-((4-benzylpiperazinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction might produce indoline derivatives .
Scientific Research Applications
Indole, 5-amino-3-((4-benzylpiperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of Indole, 5-amino-3-((4-benzylpiperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Indole, 5-amino-3-((4-benzylpiperazinyl)methyl)- is unique due to its specific structure, which includes the benzylpiperazine moiety. This structural feature imparts distinct biological activities and potential therapeutic applications compared to other indole derivatives .
Properties
CAS No. |
3414-78-6 |
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Molecular Formula |
C20H24N4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-1H-indol-5-amine |
InChI |
InChI=1S/C20H24N4/c21-18-6-7-20-19(12-18)17(13-22-20)15-24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13,22H,8-11,14-15,21H2 |
InChI Key |
FOXCFIPZINDAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)N |
Origin of Product |
United States |
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